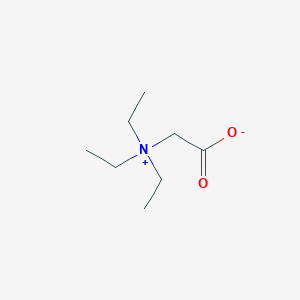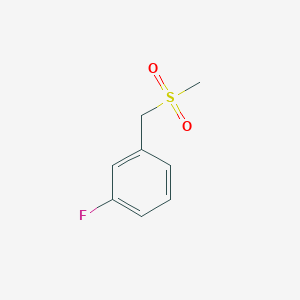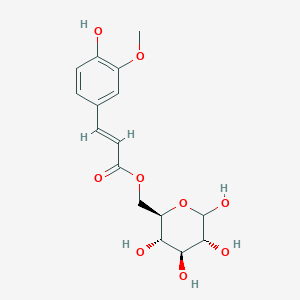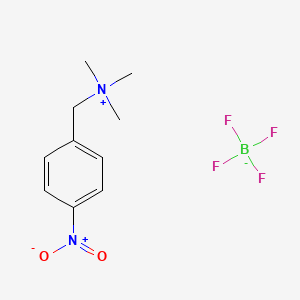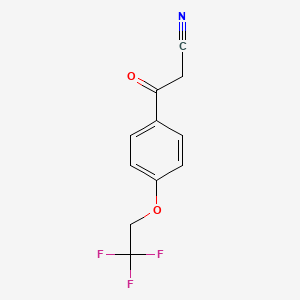
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of transition metal-mediated trifluoromethylation reactions . For instance, the trifluoromethyl group can be incorporated into organic motifs via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethylation reactions, particularly those mediated by photoredox catalysis, have been extensively studied . These reactions often involve the generation of trifluoromethyl radicals and can proceed under mild conditions with a broad substrate scope .Scientific Research Applications
Magnetic Materials and Spin-Related Functionalities
TF2PBN is a biradical compound that has attracted attention due to its unique ground-state properties. In a study by Haga and Ishida, TF2PBN was found to react with [Y(hfac)₃(H₂O)₂] (hfac = 1,1,1,5,5,5-hexafluoropentane-2,4-dionate), forming a doubly hydrogen-bonded adduct [Y(hfac)₃(H₂O)₂(TF2PBN)]. Crystallographic analysis revealed significant torsion angles between the benzene ring and nitroxide groups, resulting from steric congestion due to o-trifluoromethyl groups. This deformation reduces π-conjugation, leading to intriguing magnetic properties .
Trifluoromethylation Reactions
The trifluoromethyl (CF₃) group is a valuable structural motif in biologically active molecules. Researchers have explored visible-light-driven photoredox catalysis for efficient and selective introduction of CF₃ groups into diverse skeletons. While not directly about TF2PBN, this context highlights the broader importance of trifluoromethylation reactions in synthetic chemistry .
Chiral Synthesis and Deep-Eutectic Solvents
TF2PBN derivatives have been investigated for chiral synthesis. In a study using Candida tropicalis 104, researchers achieved high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) in a natural deep-eutectic solvent (NADES) under microaerobic conditions. Although this specific compound differs slightly from TF2PBN, it underscores the relevance of trifluoromethylated compounds in chiral synthesis .
Materials Chemistry and Ground High-Spin Oligoradicals
Ground triplet biradicals, including TF2PBN, offer exciting possibilities for materials chemistry. Their unique electronic structures and spin properties make them attractive for applications such as molecular magnets, spintronics, and quantum computing. Investigating ground high-spin oligoradicals and their behavior under external stimuli remains an active area of research .
Future Directions
The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This suggests that “1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole” and similar compounds could have potential applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are widely used in pharmaceutical and agrochemical compounds , suggesting that they may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which can then interact with other molecules in the system .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, suggesting that it may influence multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to confer increased stability and lipophilicity to compounds , which could potentially enhance the bioavailability of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole.
Result of Action
The presence of the trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
The trifluoromethyl group is known to confer increased stability to compounds , suggesting that it may enhance the compound’s resistance to environmental factors.
properties
IUPAC Name |
1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDALHSWAYTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176834 | |
| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
256414-73-0 | |
| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256414-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




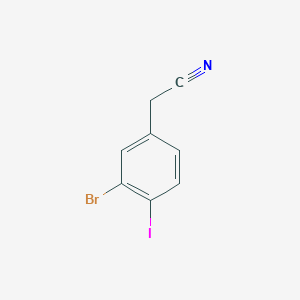
![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide](/img/structure/B3040900.png)



